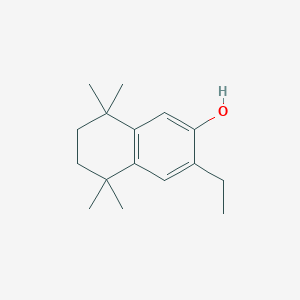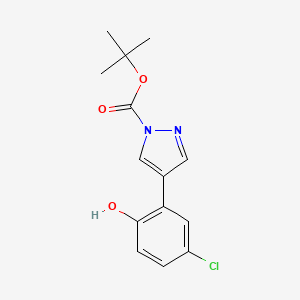
2-(morpholin-4-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(morpholin-4-yl)aniline hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is a derivative of aniline, where the aniline ring is substituted with a morpholine group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(morpholin-4-yl)aniline hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with morpholine under specific conditions to yield 2-morpholinoaniline, which is then converted to its hydrochloride salt. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-morpholinoaniline hydrochloride often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production may also involve additional purification steps to meet the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(morpholin-4-yl)aniline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2-morpholinoaniline hydrochloride may yield nitroso or nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline compounds .
Aplicaciones Científicas De Investigación
2-(morpholin-4-yl)aniline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-morpholinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-morpholinoaniline hydrochloride include:
- 4-Morpholinoaniline
- 2-(4-Morpholinyl)aniline
- 2-Fluoroaniline
- 4-Aminobiphenyl
Uniqueness
2-(morpholin-4-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the morpholine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H15ClN2O |
|---|---|
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
2-morpholin-4-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12;/h1-4H,5-8,11H2;1H |
Clave InChI |
HNAAKIPAJBGKCC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC=C2N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-8-Amino-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B8378277.png)
![5-(3-(2-Chloro-4-fluorophenyl)isoxazolo[4,5-b]pyridin-7-yl)pyrimidin-4-ol](/img/structure/B8378281.png)




![Methyl [(2,3-difluorobenzoyl)amino]acetate](/img/structure/B8378325.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethyl methanesulfonate](/img/structure/B8378342.png)



